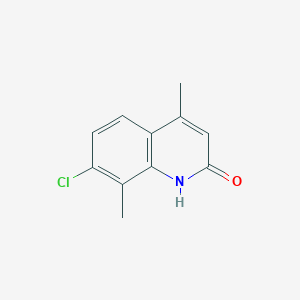

7-chloro-4,8-dimethylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

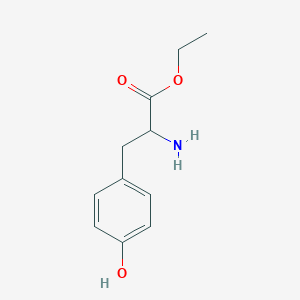

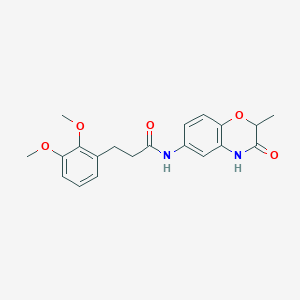

7-chloro-4,8-dimethylquinolin-2(1H)-one is a chemical compound with the molecular formula C11H10ClNO .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the current resources .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Evaluation

7-Chloro-4,8-dimethylquinolin-2(1H)-one has been used in synthesizing new derivatives for potential antitumor drugs. Kouznetsov et al. (2016) reported the synthesis of 7-chloro-4-phenoxyquinoline derivatives showing promising models for antitumor drugs with good cytotoxic activity against various human cancer cell lines (Kouznetsov et al., 2016).

Solution Chemistry and Metal Binding

The compound is part of the 8-hydroxyquinolines family, known for their metal ion chelating properties. Summers et al. (2020) explored how 8-hydroxyquinolines bind divalent metals like copper and zinc, which is essential for understanding their application in analytical and pharmaceutical fields (Summers et al., 2020).

Antiplasmodial and Antibacterial Activity

Research indicates the utility of 7-chloroquinoline derivatives in antimalarial and antibacterial applications. Beagley et al. (2003) synthesized compounds showing in vitro activity against Plasmodium falciparum, providing insights into potential antimalarial therapies (Beagley et al., 2003).

Luminescent Properties

The compound's derivatives have been investigated for their luminescent properties. Maroń et al. (2016) studied ruthenium(II) complexes with 8-hydroxyquinoline ligands, displaying interesting emission properties, indicating potential applications in materials science (Maroń et al., 2016).

Synthesis of Azo Dyes

This compound has been used in synthesizing azo dyes. Mirsadeghi et al. (2022) synthesized heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline, showcasing their spectral properties, which could have applications in dyeing and pigmentation technologies (Mirsadeghi et al., 2022).

Pro-Initiators for Polymerization

The compound's derivatives are also used in polymerization processes. Zhang et al. (2018) investigated bimetallic aluminum 5,6-dihydro-7,7-dimethyl quinolin-8-olates as pro-initiators for the ring-opening polymerization of ε-CL, indicating their utility in the field of polymer chemistry (Zhang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-4,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASKNUBMLMFPOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)

![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)

methanone](/img/structure/B358489.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B358490.png)

![Methyl 2-[2-(3,4-dimethoxyphenyl)acetamido]-4,5-dimethoxybenzoate](/img/structure/B358502.png)

![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)